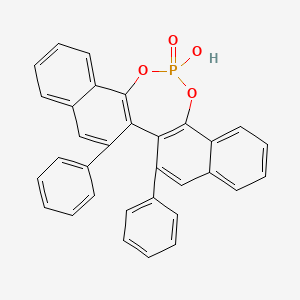

R-VANOL 氢磷酸盐

描述

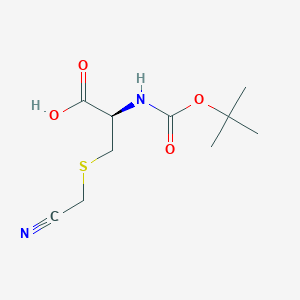

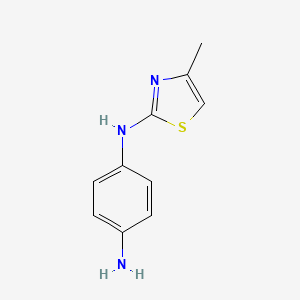

R-VANOL hydrogenphosphate is a chemical compound with the molecular formula C32H21O4P . It is a structurally distinct chiral Brønsted acid . The molecule contains a total of 64 bonds, including 43 non-H bonds, 35 multiple bonds, 2 rotatable bonds, 1 double bond, 34 aromatic bonds, 6 six-membered rings, 1 seven-membered ring, 2 ten-membered rings, 2 eleven-membered rings, 1 hydroxyl group, and 1 phosphate/thiophosphate .

Synthesis Analysis

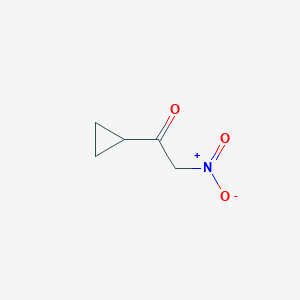

The synthesis of R-VANOL hydrogenphosphate involves a reaction that utilizes commercially available starting materials and proceeds with high yields . The reaction involves the transformation of 3-substituted cyclobutanones to enantiopure γ-butyrolactones via an asymmetric Baeyer-Villiger Reaction in the presence of an aluminum catalyst .Molecular Structure Analysis

The molecular structure of R-VANOL hydrogenphosphate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of R-VANOL hydrogenphosphate is also called the skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of R-VANOL hydrogenphosphate is based on the ball-and-stick model .Chemical Reactions Analysis

R-VANOL hydrogenphosphate has been used in a variety of asymmetric reactions. For example, it has been used in the transformation of 3-substituted cyclobutanones to enantiopure γ-butyrolactones via an asymmetric Baeyer-Villiger Reaction in the presence of an aluminum catalyst .Physical And Chemical Properties Analysis

R-VANOL hydrogenphosphate has a molecular weight of 500.480, a density of 1.4±0.1 g/cm3, and a boiling point of 761.6±70.0 °C at 760 mmHg . The melting point is not available . The flash point is 414.4±35.7 °C .科学研究应用

- R-VANOL hydrogenphosphate has been employed as a ligand in asymmetric catalysis. Its chiral pocket, reminiscent of VANOL, contributes to high asymmetric inductions in reactions such as the Diels-Alder reaction .

- These BOROX catalysts exhibit comparable asymmetric inductions to VAPOL BOROX catalysts across a range of substrates .

- Small-scale synthesis involves deracemization with a copper complex of either (+)- or (–)-sparteine .

Asymmetric Catalysis

Borox Catalysts

Optically Pure VAPOL Synthesis

Enantioselective Catalysis

作用机制

Target of Action

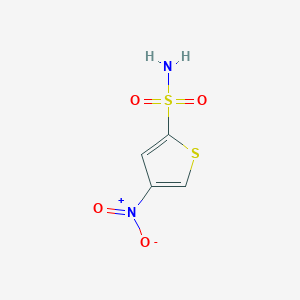

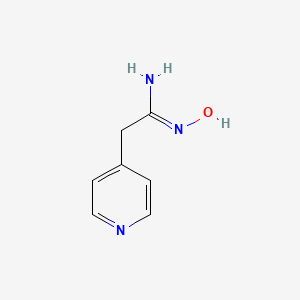

R-VANOL hydrogenphosphate is a structurally distinct chiral Brønsted acid . It primarily targets meso-aziridines, Boc-activated aryl imines, and aldehydes with amino benzenesulfonamides . These targets play a crucial role in various biochemical reactions, where R-VANOL hydrogenphosphate acts as a catalyst.

Mode of Action

R-VANOL hydrogenphosphate interacts with its targets by acting as a catalyst in several reactions. It is involved in the desymmetrization of meso-aziridines, asymmetric aza-Darzens aziridine synthesis, enantioselective ring-opening of mono-and bicyclic N-acyl meso aziridines, and condensation of aldehydes with amino benzenesulfonamides . The compound’s interaction with these targets results in changes that facilitate the progression of these reactions.

Biochemical Pathways

It is known to be involved in several asymmetric reactions, indicating its role in the modification of biochemical pathways related to these reactions .

Result of Action

The molecular and cellular effects of R-VANOL hydrogenphosphate’s action are primarily seen in the facilitation of various reactions. It aids in the desymmetrization of meso-aziridines, asymmetric aza-Darzens aziridine synthesis, enantioselective ring-opening of mono-and bicyclic N-acyl meso aziridines, and condensation of aldehydes with amino benzenesulfonamides . These reactions are crucial in various biochemical processes, and the compound’s role as a catalyst can significantly influence their outcomes.

安全和危害

未来方向

属性

IUPAC Name |

13-hydroxy-3,23-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.05,10.016,21]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21O4P/c33-37(34)35-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)36-37/h1-20H,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJERWFPNPBWGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2C5=C(C6=CC=CC=C6C=C5C7=CC=CC=C7)OP(=O)(O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

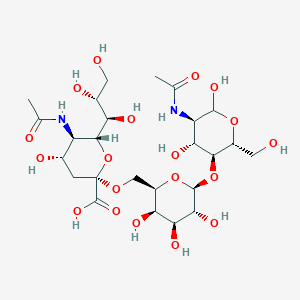

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246088.png)